2-Chloro-5-(pyridin-3-yl)pyrazine
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Overview
Description
2-Chloro-5-(pyridin-3-yl)pyrazine is a heterocyclic compound that features both a pyrazine and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyridin-3-yl)pyrazine typically involves the use of pyridine and pyrazine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated pyrazine under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production yield and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(pyridin-3-yl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups attached to the pyrazine ring, enhancing their chemical and biological properties.
Scientific Research Applications
2-Chloro-5-(pyridin-3-yl)pyrazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(pyridin-3-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biological pathway .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrazine ring and exhibit similar biological activities, such as antimicrobial and antiviral properties.
Imidazopyridine Derivatives: These compounds share structural similarities and are known for their diverse biological activities, including analgesic and anti-inflammatory effects.
Uniqueness
2-Chloro-5-(pyridin-3-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with tailored biological activities.
Properties
Molecular Formula |
C9H6ClN3 |
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Molecular Weight |
191.62 g/mol |
IUPAC Name |
2-chloro-5-pyridin-3-ylpyrazine |
InChI |
InChI=1S/C9H6ClN3/c10-9-6-12-8(5-13-9)7-2-1-3-11-4-7/h1-6H |
InChI Key |
IOJHUTGJZYMONP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C=N2)Cl |
Origin of Product |
United States |
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